molecular formula C16H13N3O2 B2679754 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile CAS No. 876547-50-1

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile

Cat. No.: B2679754
CAS No.: 876547-50-1
M. Wt: 279.299
InChI Key: AGFIEOCGWKGFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile” is a derivative of 3,4-dihydroisoquinoline . Dihydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that are core structural components in various biologically active compounds .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1 derivatives, which are closely related to the compound , has been achieved using the Castagnoli–Cushman reaction . This reaction strategy has been used to synthesize 59 derivatives of the 3,4-dihydroisoquinolin-1 scaffold .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolin-1 derivatives have been studied extensively. For instance, these derivatives have been synthesized using the Castagnoli–Cushman reaction . This reaction involves the formation of a cyclic amide from an α-amino acid and a ketone or aldehyde .

Scientific Research Applications

Synthesis and Chemical Properties

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile, a compound with a complex structure involving a dihydroisoquinoline moiety and a nitrobenzonitrile group, has been explored in various synthetic routes and chemical property studies. For instance, microwave-assisted synthesis has been utilized for creating related dihydroisoquinolin-1-ones, demonstrating the efficiency of modern synthesis techniques in creating complex nitrogen-containing heterocycles (Glossop, 2007). Moreover, the crystal structure analysis of similar compounds has contributed to understanding the conjugation and charge distribution within these molecules, which is crucial for their reactivity and potential applications (Polyakova et al., 2017).

Biological and Medicinal Chemistry

The structure of this compound hints at potential biological activity, given the historical interest in dihydroisoquinoline derivatives for their antimycoplasmal properties and the ability to interact with biological systems (Goot et al., 1982). Such compounds often serve as key intermediates or frameworks in the development of new therapeutic agents, showcasing the importance of synthetic versatility in drug discovery and development.

Advanced Materials and Catalysis

The diverse reactivity and potential for modification make this compound a candidate for applications beyond medicinal chemistry, including materials science and catalysis. Its structural analogs have been explored for their ability to form gels and participate in solvation-controlled reaction pathways, indicating the role of such molecules in developing novel materials with unique properties (Singh & Baruah, 2008). Additionally, the study of its analogs in reactions involving hydrazonoyl halides suggests potential utility in synthesizing pyrroloisoquinoline derivatives, which could be valuable in catalytic applications (Awad et al., 2001).

Photophysical Studies

The compound's structure, incorporating a nitrobenzonitrile moiety, might also offer interesting photophysical properties, as demonstrated by studies on related compounds exhibiting charge transfer and fluorescence upon excitation (Zachariasse et al., 2004). This aspect opens avenues for research into the use of such molecules in optical materials, sensors, and photodynamic therapy.

Mechanism of Action

While the exact mechanism of action for “2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile” is not available, related compounds have shown various biological activities. For example, some 3,4-dihydroisoquinolin-1 derivatives have exhibited antioomycete activity against the phytopathogen Pythium recalcitrans .

Future Directions

The future directions for research on “2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitrobenzonitrile” and its derivatives could involve further exploration of their synthesis, biological activity, and potential applications. For instance, the Castagnoli–Cushman reaction could be optimized to synthesize a wider range of 3,4-dihydroisoquinolin-1 derivatives . Additionally, the biological activity of these compounds could be investigated in more depth, potentially leading to the development of new drugs .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-10-14-9-15(19(20)21)5-6-16(14)18-8-7-12-3-1-2-4-13(12)11-18/h1-6,9H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFIEOCGWKGFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.